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Abstract
2-Iodoethanol is a highly effective reagent for the introduction of the hydroxyethyl group (-

CH₂CH₂OH) onto a variety of nucleophilic substrates, including phenols, amines, and thiols.

This process, known as hydroxyethylation, is a valuable transformation in organic synthesis

and is frequently employed in the development of pharmaceutical intermediates and active

pharmaceutical ingredients (APIs). The presence of the iodine atom makes 2-iodoethanol a
more reactive electrophile compared to its chloro- or bromo- analogs, often allowing for milder

reaction conditions and improved yields. This document provides detailed protocols for O-, N-,

and S-hydroxyethylation using 2-iodoethanol, along with quantitative data and safety

information.

Introduction
The hydroxyethyl moiety is a common structural motif in a wide range of biologically active

molecules and functional materials. Its introduction can modulate polarity, solubility, and

pharmacokinetic properties of a parent molecule. 2-Iodoethanol serves as a practical and

reactive source of the hydroxyethyl group. The carbon-iodine bond is weaker than carbon-
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bromine or carbon-chlorine bonds, making the iodine a better leaving group in nucleophilic

substitution reactions. This increased reactivity allows for the hydroxyethylation of less reactive

nucleophiles and can lead to shorter reaction times and higher efficiencies.

Physicochemical Properties
A summary of the key physicochemical properties of 2-iodoethanol is presented in the table

below.

Property Value

Molecular Formula C₂H₅IO

Molecular Weight 171.97 g/mol

Appearance Colorless to light yellow liquid

Boiling Point 85 °C at 25 mmHg

Density 2.205 g/mL at 25 °C

Refractive Index n20/D 1.572

Solubility Soluble in water

Applications in Hydroxyethylation
2-Iodoethanol is a versatile reagent for the hydroxyethylation of various heteroatom

nucleophiles. The general reaction scheme involves the nucleophilic attack of a substrate on

the electrophilic carbon of 2-iodoethanol, with the subsequent displacement of the iodide

leaving group.

O-Hydroxyethylation of Phenols (Williamson Ether
Synthesis)
The reaction of phenols with 2-iodoethanol under basic conditions, a variation of the

Williamson ether synthesis, provides a straightforward route to aryl hydroxyethyl ethers.

Reaction Pathway: O-Hydroxyethylation
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Phenol
Phenoxide

Deprotonation

Base (e.g., K₂CO₃, NaH)
Protonated Base

2-Iodoethanol

Aryl Hydroxyethyl Ether

Salt (e.g., KI, NaI)
I⁻ displaced

SN2 Attack

Click to download full resolution via product page

Caption: General workflow for O-hydroxyethylation of phenols.

Experimental Protocol: Synthesis of 2-(p-Tolyloxy)ethanol

Materials:

p-Cresol

2-Iodoethanol

Potassium Carbonate (K₂CO₃)

Acetone

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

1. To a solution of p-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

2. Add 2-iodoethanol (1.2 eq) to the mixture.

3. Reflux the reaction mixture for 24 hours.

4. After cooling to room temperature, filter the mixture and concentrate the filtrate under

reduced pressure.

5. Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated

NaHCO₃ solution, and brine.

6. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude

product.

7. Purify the crude product by column chromatography on silica gel to obtain 2-(p-

tolyloxy)ethanol.

Substrate Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Sodium

Phenolate
- Water 70 7 81[1]

p-Cresol K₂CO₃ Acetone Reflux 24 High

N-Hydroxyethylation of Amines
2-Iodoethanol readily reacts with primary and secondary amines to yield N-hydroxyethylated

products. The reaction typically proceeds under mild conditions, often without the need for a

strong base.
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Reaction Pathway: N-Hydroxyethylation

Amine (Primary or Secondary)
N-Hydroxyethyl Amine

SN2 Attack

2-Iodoethanol
Hydrogen IodideI⁻ displaced

Click to download full resolution via product page

Caption: General workflow for N-hydroxyethylation of amines.

Experimental Protocol: Synthesis of 1-(2-Hydroxyethyl)piperidine

Materials:

Piperidine

2-Iodoethanol

Potassium Carbonate (K₂CO₃)

Acetonitrile

Dichloromethane (CH₂Cl₂)

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

1. To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
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2. Add 2-iodoethanol (1.1 eq) to the mixture.

3. Stir the reaction mixture at room temperature for 12 hours.

4. Filter the mixture and concentrate the filtrate under reduced pressure.

5. Dissolve the residue in dichloromethane and wash with water and brine.

6. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give 1-(2-

hydroxyethyl)piperidine.

Substrate Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Piperidine K₂CO₃ Acetonitrile Room Temp. 12 High

S-Hydroxyethylation of Thiols
Thiols are excellent nucleophiles and react efficiently with 2-iodoethanol in the presence of a

base to form hydroxyethyl thioethers.

Reaction Pathway: S-Hydroxyethylation
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Thiol
Thiolate

Deprotonation

Base (e.g., K₂CO₃)
Protonated Base

2-Iodoethanol

Hydroxyethyl Thioether

Salt (e.g., KI)
I⁻ displaced

SN2 Attack
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Caption: General workflow for S-hydroxyethylation of thiols.

Experimental Protocol: Synthesis of 2-(p-Tolylthio)ethanol

Materials:

p-Thiocresol

2-Iodoethanol

Potassium Carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Brine
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

1. To a solution of p-thiocresol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

2. Add 2-iodoethanol (1.1 eq) to the mixture.

3. Stir the reaction mixture at 50 °C for 6 hours.

4. After cooling to room temperature, pour the mixture into water and extract with ethyl

acetate.

5. Wash the combined organic layers with water and brine.

6. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

7. Purify the crude product by column chromatography on silica gel to obtain 2-(p-

tolylthio)ethanol.

Substrate Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

p-Thiocresol K₂CO₃ DMF 50 6 High

Application in Drug Development
The hydroxyethylation of molecules is a critical step in the synthesis of numerous

pharmaceutical compounds. For example, the introduction of a hydroxyethyl group can be a

key step in the synthesis of intermediates for drugs like Olanzapine, an atypical antipsychotic.

While specific proprietary process details may vary, the fundamental reactions of N- and O-

hydroxyethylation are often employed.

Safety and Handling
2-Iodoethanol is a toxic and combustible liquid and should be handled with appropriate safety

precautions in a well-ventilated fume hood.[1]
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a

lab coat.

Inhalation: Avoid inhaling vapors.

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of

water.

Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Keep the container tightly closed.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
2-Iodoethanol is a valuable and reactive reagent for the introduction of the hydroxyethyl group

in a variety of organic transformations. Its enhanced reactivity compared to other 2-

haloethanols makes it a preferred choice for many synthetic applications in research and drug

development. By following the provided protocols and adhering to safety guidelines,

researchers can effectively utilize 2-iodoethanol to synthesize a wide range of

hydroxyethylated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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